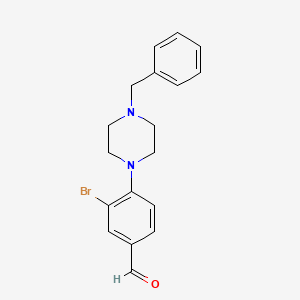

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde" is a benzylpiperazine derivative, a class of chemical compounds which have been studied for various applications, including as designer drugs and in the synthesis of pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties have been explored.

Synthesis Analysis

The synthesis of benzylpiperazine derivatives typically involves the condensation of benzaldehydes with piperazine or its derivatives. For instance, a new designer benzylpiperazine was synthesized using commercially available starting materials, followed by structural confirmation through two-dimensional NMR correlations and GC-MS . Similarly, a novel hydrazone Schiff base compound was synthesized by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde . Another related compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, was synthesized from 4-methylbenzoic acid through bromination and amination .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and vibrational spectroscopy. For example, the crystal structure of a hydrazone Schiff base compound was determined to crystallize in the monoclinic system with space group P21/c, with the structure being stabilized by various intramolecular and intermolecular interactions . The structure of benzylpiperazine derivatives is confirmed by comparing experimental data with computational methods such as DFT calculations .

Chemical Reactions Analysis

Benzylpiperazine derivatives can participate in various chemical reactions. The synthesis of 4-bromo-1,2-dihydroisoquinolines, for example, involves the intramolecular reaction of a benzyl bromide and an α-imino carbene, catalyzed by rhodium, to form a bromonium ylide intermediate . Additionally, condensation reactions can yield imine compounds, as demonstrated by the reaction of benzyloxybenzaldehyde derivatives with furfurylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are characterized using spectroscopic methods and computational studies. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with DFT calculations, are used to investigate the properties of these compounds . The electronic properties, such as HOMO-LUMO gaps, and chemical reactivity descriptors are also studied to understand the reactivity and stability of the compounds . Solid-state structures are determined by single-crystal X-ray crystallography to gain insights into the intermolecular interactions and crystal packing .

Scientific Research Applications

Synthesis and Characterization

The synthesis of derivatives related to 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde often involves multi-step reactions, including bromination, reduction, and the creation of novel non-peptide CCR5 antagonists. These compounds are characterized using spectroscopic methods like NMR, IR, and MS, which help in elucidating their structure and potential bioactivity. For instance, Cheng De-ju and colleagues synthesized N-piperidine benzamides that exhibited bioactivity as CCR5 antagonists, characterized by 1H NMR, 13C NMR, IR, and MS (Cheng De-ju, 2015).

Biological Activities

Several studies have focused on the biological activities of these compounds, including their antimicrobial and antagonist properties. The synthesis of benzamide derivatives and their characterization, as conducted by H. Bi and colleagues, highlight the potential of these compounds as CCR5 antagonists, with implications for therapeutic applications (H. Bi, 2015). Additionally, the antimicrobial activity of new aminobenzylated Mannich bases derived from 3-bromobenzaldehyde, as explored by K. Nimavat et al., further showcases the diverse potential of these compounds in biomedical research (K. Nimavat, K. Popat, S. Vasoya, H. Joshi, 2004).

Molecular Docking and Synthesis for Biological Relevance

The synthesis and molecular docking studies, as carried out by Devender Mandala et al., provide insights into the antimicrobial activity of novel derivatives, highlighting the importance of structural modifications in enhancing biological efficacy (Devender Mandala, Anil Valeru, J. Pochampalli, 2013).

Safety And Hazards

properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-bromobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O/c19-17-12-16(14-22)6-7-18(17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQOEOHVLBKVHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649853 |

Source

|

| Record name | 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde | |

CAS RN |

443777-04-6 |

Source

|

| Record name | 3-Bromo-4-[4-(phenylmethyl)-1-piperazinyl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443777-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1345002.png)

![3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine](/img/structure/B1345004.png)

![N-{[2-(4-acetyl-1-piperazinyl)-6-methyl-3-quinolinyl]methyl}-N-[2-(1-cyclohexen-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B1345015.png)